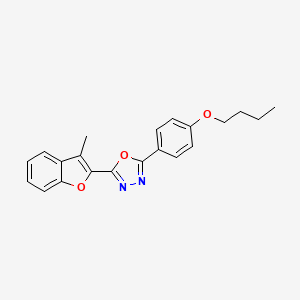
2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole: , often referred to as BMBOD , belongs to the class of heterocyclic compounds known as oxadiazoles. Let’s break down its name:
2-(4-Butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The butoxy group provides solubility and influences the compound’s properties.
5-(3-methyl-1-benzofuran-2-yl): Here, we have a benzofuran ring (C₈H₆O) with a methyl group (CH₃) at position 3. Benzofurans are aromatic heterocycles.
1,3,4-oxadiazole: This core structure contains two nitrogen atoms and an oxygen atom, forming a five-membered ring. Oxadiazoles exhibit diverse biological activities.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While BMBOD is not produced on an industrial scale, it serves as a valuable intermediate for other compounds.
Chemical Reactions Analysis
BMBOD participates in several reactions:
Oxidation: It can undergo oxidation to form corresponding N-oxides.
Reduction: Reduction of the oxadiazole ring yields the corresponding hydrazide.
Substitution: BMBOD can undergo nucleophilic substitution reactions at the phenyl ring.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and alkyl halides (for substitution) are used.
Major Products: The N-oxide and hydrazide derivatives are significant products.
Scientific Research Applications
BMBOD finds applications in various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: BMBOD’s unique structure could inspire novel materials or catalysts.
Mechanism of Action
- BMBOD’s mechanism of action depends on its specific application. It may interact with cellular targets, affecting pathways related to cell growth, inflammation, or enzyme activity.
Comparison with Similar Compounds
- BMBOD’s uniqueness lies in its combination of benzofuran and oxadiazole moieties.
Similar Compounds: Other oxadiazoles, such as 1,3,4-oxadiazole derivatives with different substituents, share structural features but differ in properties.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H20N2O3/c1-3-4-13-24-16-11-9-15(10-12-16)20-22-23-21(26-20)19-14(2)17-7-5-6-8-18(17)25-19/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
KTUZJPLTRQYKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11131873.png)
![N-(2-Chlorophenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11131876.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131889.png)
![2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11131896.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11131908.png)
![(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11131922.png)
![1-(3-methoxyphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11131930.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131940.png)
![(2E)-2-(4-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11131941.png)
![methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11131947.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131957.png)
![N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131958.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131959.png)
